Docosahexaenoic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H32O2 |

|---|---|

Poids moléculaire |

328.5 g/mol |

Nom IUPAC |

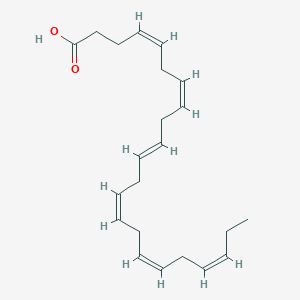

(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12+,16-15-,19-18- |

Clé InChI |

MBMBGCFOFBJSGT-BQGMABQGSA-N |

SMILES isomérique |

CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCC(=O)O |

SMILES canonique |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

What is Docosahexaenoic acid-d5 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Docosahexaenoic acid-d5 (DHA-d5), a critical tool in lipidomic research and clinical diagnostics. It details its chemical properties, its application as an internal standard in quantitative analysis, and the broader context of the signaling pathways of its non-deuterated analogue, Docosahexaenoic acid (DHA).

Introduction to this compound

This compound (DHA-d5) is a deuterated form of Docosahexaenoic acid (DHA), an essential omega-3 fatty acid. In DHA-d5, five hydrogen atoms on the terminal methyl and adjacent methylene groups are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the accurate quantification of DHA in various biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its use is crucial for correcting variations in sample preparation and instrument response, ensuring high-quality and reproducible data.

DHA itself is a vital structural component of the brain, retina, and other tissues, playing a significant role in neuronal development and function. Therefore, the precise measurement of DHA levels is paramount in neuroscience, nutritional science, and the development of therapeutics for a range of diseases.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in analytical methodologies.

| Property | Value | Source |

| Chemical Name | (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid | [3] |

| Synonyms | DHA-d5, Cervonic Acid-d5 | [4] |

| Molecular Formula | C₂₂H₂₇D₅O₂ | [5] |

| Molecular Weight | 333.52 g/mol | [5] |

| Exact Mass | 333.271613989 Da | [3] |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Purity | Typically ≥98% deuterated forms | [5] |

| Storage | -20°C to -80°C, protected from light and air | [5][6] |

| Stability | ≥ 2 years at -20°C | [1][6] |

| Solubility | Soluble in Ethanol, DMSO, DMF | [1] |

Experimental Protocols for Quantification of Docosahexaenoic Acid

The use of DHA-d5 as an internal standard is central to the accurate quantification of DHA. Below are detailed protocols for GC-MS and LC-MS/MS analysis.

Quantification of Total Fatty Acids by GC-MS

This protocol outlines the analysis of total fatty acids in a biological sample, such as plasma or tissue, using GC-MS with DHA-d5 as an internal standard. The workflow involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

3.1.1. Materials and Reagents

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound (internal standard)

-

Chloroform/Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride (BF₃) in methanol (14%)

-

Hexane

-

Anhydrous Sodium Sulfate

-

Glass tubes with Teflon-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

3.1.2. Experimental Procedure

-

Internal Standard Spiking: To a known amount of the biological sample, add a precise amount of this compound solution.

-

Lipid Extraction (Folch Method):

-

Add chloroform/methanol (2:1, v/v) to the sample.

-

Vortex thoroughly for 2 minutes.

-

Add 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Derivatization to FAMEs:

-

Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

-

Add 14% BF₃ in methanol to the dried lipid residue.

-

Seal the tube and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add hexane and saturated NaCl solution, then vortex.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the final hexane extract into the GC-MS system.

-

GC Conditions (Typical):

-

Column: DB-23 or similar polar capillary column.

-

Injector: Splitless mode.

-

Oven Program: Start at 100°C, ramp to 250°C at 4°C/min, and hold for 5 minutes.

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for target FAMEs and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of standards with known concentrations of DHA and a fixed concentration of DHA-d5.

-

Plot the ratio of the peak area of the DHA derivative to the peak area of the DHA-d5 derivative against the concentration of DHA.

-

Determine the concentration of DHA in the sample from the calibration curve.

-

Quantification of Free Docosahexaenoic Acid by LC-MS/MS

This protocol is suitable for the sensitive and specific quantification of free (non-esterified) DHA in biological fluids, utilizing DHA-d5 for accurate measurement.

3.2.1. Materials and Reagents

-

Biological sample (e.g., plasma, cell lysate)

-

This compound (internal standard)

-

Acetonitrile

-

Water with 2 mM Ammonium Acetate

-

Formic acid

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

-

Reversed-phase C18 column

3.2.2. Experimental Procedure

-

Sample Preparation:

-

To the biological sample, add a known amount of this compound solution.

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

-

Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample extract onto the LC-MS/MS system.

-

-

Quantification:

-

Generate a calibration curve using standards of unlabeled DHA with a constant concentration of DHA-d5.

-

Calculate the peak area ratio of DHA to DHA-d5.

-

Determine the concentration of DHA in the sample by interpolating its peak area ratio on the calibration curve.

-

Signaling Pathways of Docosahexaenoic Acid

Understanding the biological context in which DHA functions is crucial for interpreting quantitative data. DHA is involved in numerous signaling pathways that are fundamental for neuronal health and anti-inflammatory responses.

Caption: Key signaling pathways of Docosahexaenoic Acid (DHA).

The diagram above illustrates two major pathways through which DHA exerts its effects. Firstly, its incorporation into neuronal membranes stimulates the synthesis of phosphatidylserine (PS), which in turn promotes the activation of the protein kinase Akt, a critical regulator of cell survival. Secondly, DHA is metabolized into various bioactive molecules, such as Neuroprotectin D1 (NPD1), which possess potent anti-inflammatory properties.

Experimental Workflow Visualization

The following diagram provides a high-level overview of a typical experimental workflow for the quantification of DHA using DHA-d5 as an internal standard.

Caption: General workflow for DHA quantification using DHA-d5.

This workflow highlights the critical steps from sample collection to the final quantification of DHA. The inclusion of the internal standard at an early stage is essential for achieving accurate and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C22H32O2 | CID 24778483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Docosahexaenoic acid (21,21,22,22,22-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Deuterated Docosahexaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress and subsequent lipid peroxidation are key pathological mechanisms in a host of neurodegenerative and retinal diseases. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is highly enriched in neuronal and retinal membranes and is particularly susceptible to oxidative damage. Deuterated docosahexaenoic acid (D-DHA), a novel therapeutic candidate, offers a targeted approach to mitigate this damage. By replacing hydrogen atoms with deuterium at the bis-allylic positions, the sites most vulnerable to reactive oxygen species (ROS) attack, D-DHA effectively slows the lipid peroxidation chain reaction. This guide provides a comprehensive overview of the biological significance of D-DHA, its mechanism of action, and the experimental evidence supporting its therapeutic potential. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this promising field.

Introduction: The Challenge of Lipid Peroxidation in Neurological and Retinal Health

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes, playing crucial roles in maintaining membrane fluidity, signal transduction, and overall cellular function.[1] Docosahexaenoic acid (DHA) is the most abundant PUFA in the brain and retina, concentrating in neuronal and photoreceptor membranes.[2][3] However, the numerous double bonds that impart these beneficial properties also render PUFAs highly susceptible to lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS).[2]

Lipid peroxidation leads to the formation of toxic byproducts, including reactive aldehydes like 4-hydroxyhexenal (4-HHE) and carboxyethylpyrrole (CEP) adducts, which can damage cellular macromolecules, disrupt membrane integrity, and trigger inflammatory pathways and programmed cell death, including ferroptosis.[2][4][5] This process is implicated in the pathogenesis of a wide array of debilitating conditions, including age-related macular degeneration (AMD), Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.[2][6]

Deuterated Docosahexaenoic Acid (D-DHA): A Novel Therapeutic Strategy

Deuterated polyunsaturated fatty acids represent a novel, non-antioxidant approach to combat lipid peroxidation.[6] The core concept lies in the "kinetic isotope effect." Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton.[7] This seemingly minor difference results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond at the bis-allylic positions of PUFAs, the primary sites of ROS attack.[2] This increased bond strength makes it more difficult for ROS to abstract a deuterium atom, thereby significantly slowing the initiation and propagation of the lipid peroxidation cascade.[8][9]

D-DHA is a specifically designed molecule where the hydrogen atoms at the bis-allylic positions of DHA are replaced with deuterium.[2] When consumed, D-DHA is incorporated into cellular membranes, effectively "reinforcing" them against oxidative damage.[8]

Mechanism of Action of D-DHA

The primary mechanism of action of D-DHA is the inhibition of lipid peroxidation. The following diagram illustrates the key steps in this process and the protective role of D-DHA.

Preclinical Evidence and Quantitative Data

Numerous preclinical studies have demonstrated the therapeutic potential of D-DHA in various models of neurodegenerative and retinal diseases.

Pharmacokinetics

Studies in mice have shown that orally administered D-DHA is effectively absorbed and incorporated into various tissues, replacing its non-deuterated counterpart.

| Tissue | D-DHA Substitution Level (at day 77) | Accretion Half-life (t1/2a) | Reference |

| Central Nervous System | 75-80% | 29.0 - 44.3 days | [10][11] |

| Plasma | >90% | ~2.8 days | [10][11] |

| Liver | >90% | ~2.8 days | [10][11] |

| Heart | >90% | ~8.5 days | [10][11] |

| Red Blood Cells | >90% | ~8.5 days | [10][11] |

| Neural Retina | >90% | 23.4 days | [10][11] |

| Choroid-RPE | >90% | 10.1 days | [10][11] |

| Optic Nerve | >90% | 26.3 days | [10][11] |

Table 1: Pharmacokinetic parameters of D-DHA in mice fed a 0.5% D-DHA diet.[10][11]

Efficacy in Retinal Degeneration Models

In a mouse model of iron-induced retinal degeneration, a key feature of AMD, dietary D-DHA offered significant protection.

| Parameter | Control (DHA) + Iron | D-DHA + Iron | p-value | Reference |

| Retinal Autofluorescence | Increased | Nearly complete protection | <0.05 | [2] |

| Retinal Degeneration (Histology) | Significant | Nearly complete protection | <0.05 | [2] |

| CEP Immunoreactivity | Present | Undetected | - | [2][12] |

| Oxidative Stress Gene Expression | Increased | Not significantly increased | - | [2] |

| Inflammatory Gene Expression | Increased | Not significantly increased | - | [2] |

| Cell Death Gene Expression | Increased | Not significantly increased | - | [2] |

Table 2: Protective effects of D-DHA in an iron-induced retinal degeneration mouse model.[2][12]

Clinical Development of Deuterated PUFAs

While clinical trials specifically for D-DHA are in early stages, trials for other deuterated PUFAs, such as RT001 (deuterated ethyl linoleate), provide strong proof-of-concept for this therapeutic approach. RT001 has been investigated in several neurodegenerative diseases, including Friedreich's ataxia, infantile neuroaxonal dystrophy, and amyotrophic lateral sclerosis (ALS).[9][11][13][14] These trials have demonstrated that deuterated PUFAs are generally safe and well-tolerated in humans.[11][14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of D-DHA.

D-DHA Synthesis

D-DHA is typically synthesized via a catalytic exchange reaction. While specific proprietary methods may vary, a general approach involves the use of a ruthenium catalyst to facilitate the exchange of hydrogen for deuterium at the bis-allylic positions of a DHA ethyl ester precursor.[15] This process results in a mixture of D-DHA isotopologues, with D10-DHA being the most abundant.[15]

Animal Models and D-DHA Administration

The following workflow outlines a typical preclinical study investigating the effects of D-DHA.

Diet Preparation: D-DHA ethyl ester is mixed into a standard rodent chow, such as AIN-93G, at a specified concentration (e.g., 0.25% or 0.5% w/w).[2] The control diet contains an equivalent amount of non-deuterated DHA.

Administration: Mice are provided with the D-DHA or control diet ad libitum for a designated period (e.g., 4-8 weeks) to allow for tissue incorporation of the deuterated fatty acid.[2]

Mass Spectrometry for D-DHA Quantification

Lipid Extraction: Lipids are extracted from tissues using a modified Folch method with a chloroform:methanol (2:1) solution.[16]

Derivatization: The extracted lipids are derivatized to fatty acid methyl esters (FAMEs).[16]

Analysis: FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17] For LC-MS/MS, electrospray ionization in negative multiple reaction monitoring mode can be used with specific transitions for DHA and D-DHA.[16]

Electroretinography (ERG)

Animal Preparation: Mice are dark-adapted overnight and anesthetized. Pupils are dilated.[18]

Recording: ERG responses are recorded using corneal electrodes in response to standardized light flashes of varying intensities in a Ganzfeld bowl.[6] Both scotopic (rod-driven) and photopic (cone-driven) responses are measured.[18]

Analysis: The amplitudes of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are measured to assess retinal function.[18]

Histology and Immunohistochemistry

Tissue Preparation: Eyes are enucleated, fixed (e.g., in 4% paraformaldehyde), and cryoprotected in sucrose solutions before being embedded in optimal cutting temperature (OCT) compound and sectioned.[19]

Staining:

-

General Morphology: Sections are stained with hematoxylin and eosin (H&E) or toluidine blue to assess retinal layer thickness and cellular morphology.[12]

-

Immunohistochemistry for Oxidative Stress Markers:

-

Blocking: Sections are blocked with a solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against markers of lipid peroxidation, such as 4-HNE or CEP.[20][21]

-

Secondary Antibody Incubation: Sections are incubated with fluorescently labeled secondary antibodies.

-

Imaging: Sections are imaged using a fluorescence or confocal microscope.[20]

-

Quantitative PCR (qPCR) for Gene Expression Analysis

RNA Extraction: Total RNA is isolated from retinal tissue using a commercial kit.[22]

cDNA Synthesis: RNA is reverse-transcribed into cDNA.[22]

qPCR: Real-time PCR is performed using specific primers for genes involved in oxidative stress (e.g., Nqo1, Hmox1), inflammation, and apoptosis.[5][22] Gene expression levels are normalized to a housekeeping gene (e.g., Gapdh).[22]

Future Directions and Conclusion

Deuterated docosahexaenoic acid represents a promising therapeutic strategy for a range of devastating neurodegenerative and retinal diseases characterized by oxidative stress. Its unique mechanism of action, which directly reinforces cellular membranes against lipid peroxidation, sets it apart from traditional antioxidant therapies. The robust preclinical data, coupled with the favorable safety profile of related deuterated PUFAs in clinical trials, strongly supports the continued investigation of D-DHA as a novel therapeutic agent. Future research should focus on elucidating the full spectrum of its biological effects, optimizing dosing regimens for various disease states, and advancing its development through rigorous clinical trials. This technical guide provides a foundational resource for researchers and drug development professionals to accelerate progress in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An expanded access protocol of RT001 in amyotrophic lateral sclerosis-Initial experience with a lipid peroxidation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An expanded access protocol of RT001 in amyotrophic lateral sclerosis—Initial experience with a lipid peroxidation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psp-blog.org [psp-blog.org]

- 10. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. curefa.org [curefa.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. dojindo.com [dojindo.com]

- 15. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RT001 trial - TRICALS [tricals.org]

- 17. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 19. A quick protocol for the preparation of mouse retinal cryosections for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluating Ocular Response in the Retina and Optic Nerve Head after Single and Fractionated High-Energy Protons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Nrf2 signaling is Impaired in the Aging RPE given an Oxidative Insult - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Deuterated DHA (DHA-d5) in Foundational Lipidomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a cornerstone of neuronal health, playing a critical role in brain development and function. Its involvement in a myriad of physiological processes, from modulating inflammatory responses to influencing cell signaling cascades, has made it a focal point of lipidomics research. Foundational lipidomics, the comprehensive study of lipids in biological systems, requires precise and accurate quantification to unravel the intricate roles of lipids like DHA in health and disease. This technical guide delves into the indispensable role of its deuterated stable isotope, DHA-d5, as a critical tool in advancing our understanding of DHA metabolism and function.

Stable isotope-labeled internal standards are paramount in mass spectrometry-based lipidomics for correcting variations that can occur during sample preparation, extraction, and analysis.[1] DHA-d5, by virtue of being chemically identical to endogenous DHA but distinguishable by its mass, serves as an ideal internal standard for accurate quantification.[2][3] Its use mitigates matrix effects and accounts for sample loss, ensuring the reliability and reproducibility of quantitative data.[4] Furthermore, DHA-d5 can be employed as a tracer to meticulously track the metabolic fate of DHA in vivo and in vitro, providing invaluable insights into its absorption, distribution, and conversion into bioactive metabolites.

This guide will provide a comprehensive overview of the applications of DHA-d5 in lipidomics, detailed experimental protocols for its use, a summary of quantitative data from relevant studies, and visualizations of key metabolic and signaling pathways.

Core Applications of DHA-d5 in Lipidomics

The utility of DHA-d5 in lipidomics research is multifaceted, primarily revolving around its application as an internal standard for quantification and as a metabolic tracer.

-

Accurate Quantification of DHA: The presence of endogenous DHA complicates its accurate measurement.[2] By spiking samples with a known amount of DHA-d5 at the initial stage of sample preparation, the ratio of endogenous DHA to DHA-d5 can be precisely measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the accurate determination of the absolute concentration of DHA in various biological matrices, including plasma, tissues, and cells.[3]

-

Tracing Metabolic Pathways: When introduced into a biological system, DHA-d5 follows the same metabolic pathways as its non-labeled counterpart.[5] This enables researchers to trace its conversion into various downstream metabolites, such as specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins. By tracking the appearance of deuterated metabolites, researchers can elucidate the dynamics of these pathways in different physiological and pathological conditions.

-

Investigating Lipid Uptake and Turnover: DHA-d5 is instrumental in studying the kinetics of DHA uptake into specific cells and tissues. For instance, its uptake into microglia, the resident immune cells of the brain, has been quantified to understand its role in neuroinflammation.[2] Furthermore, by monitoring the decay of the DHA-d5 signal over time, researchers can determine the turnover rate of DHA in different lipid pools, providing insights into lipid remodeling and metabolism.[6]

-

Biomarker Discovery and Drug Development: Precise quantification of DHA using DHA-d5 is crucial for identifying lipid biomarkers associated with various diseases.[7] In drug development, this approach can be used to assess the impact of therapeutic interventions on DHA metabolism and signaling, helping to elucidate mechanisms of action and evaluate treatment efficacy.[8][9]

Detailed Experimental Protocols

A standardized workflow is essential for reliable and reproducible results in lipidomics studies using DHA-d5. The following sections outline a general protocol for the quantitative analysis of DHA in biological samples using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for a typical lipidomics study involving DHA-d5 is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipidomic and Fatty Acid Biomarkers in Whole Blood Can Predict the Dietary Intake of Eicosapentaenoic and Docosahexaenoic Acids in a Danish Population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Investigations Using Docosahexaenoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and a precursor to a host of signaling molecules with anti-inflammatory and neuroprotective properties.[1][2] To accurately study its metabolism, transport, and incorporation into complex lipids, a stable isotope-labeled internal standard and tracer is indispensable. Docosahexaenoic acid-d5 (DHA-d5), a deuterated form of DHA, serves as a powerful tool in such investigations, enabling precise quantification and metabolic flux analysis without the interference of endogenous DHA.[3][4] This technical guide provides an in-depth overview of the core applications, experimental protocols, and data analysis techniques for preliminary investigations utilizing DHA-d5.

Core Applications of DHA-d5

DHA-d5 is primarily employed in two key research applications:

-

As a Tracer in Metabolic Studies: By introducing DHA-d5 into biological systems (in vitro or in vivo), researchers can track its uptake, conversion to other fatty acids and signaling molecules, and incorporation into various lipid classes. This allows for the elucidation of metabolic pathways and the quantification of metabolic flux.[5][6]

-

As an Internal Standard for Quantification: In analytical techniques such as mass spectrometry, DHA-d5 is added to samples at a known concentration to serve as an internal standard. This allows for the accurate quantification of endogenous DHA by correcting for variations in sample preparation and instrument response.[4][7]

Analytical Methodologies for DHA-d5 Detection

The primary analytical technique for the detection and quantification of DHA-d5 is liquid chromatography-tandem mass spectrometry (LC-MS/MS), though gas chromatography-mass spectrometry (GC-MS) can also be utilized.[3]

Data Presentation: Quantitative LC-MS/MS Parameters for DHA-d5 Analysis

The following tables summarize key quantitative parameters from published studies utilizing DHA-d5 for LC-MS/MS analysis.

Table 1: LC-MS/MS Method Parameters for DHA-d5 Quantification

| Parameter | Value | Reference |

| Mass Transition (m/z) | 332.1 → 228.3 / 234.2 | [3] |

| Ionization Mode | Negative Electrospray (ESI-) | [3] |

| Mobile Phase | 90% Acetonitrile, 10% Water with 2 mM Ammonium Acetate | [3] |

| Flow Rate | 0.3 mL/min | [3] |

Table 2: Calibration and Validation Data for DHA-d5 Quantification

| Parameter | Value | Reference |

| Linearity Range | 0.0063 - 0.1 ng | [3] |

| Correlation Coefficient (R²) | 0.999 | [3] |

| Limit of Detection (LOD) | 0.8 - 10.7 nmol/L (for a mix of fatty acids) | [4] |

| Limit of Quantification (LOQ) | 2.4 - 285.3 nmol/L (for a mix of fatty acids) | [4] |

| Precision (% RSD) | < 9.3% | [3] |

| Accuracy | 96.6 - 109.8% | [3] |

| Recovery Reproducibility (% RSD) | 4.6% (free fatty acids) - 11% (total fatty acids) | [4] |

Experimental Protocols

Protocol 1: DHA-d5 Uptake Assay in Cultured Cells (e.g., Microglia)

This protocol is adapted from a study on DHA-d5 uptake in mouse microglia.[3]

1. Cell Culture and Treatment:

- Plate BV-2 microglial cells in appropriate culture dishes and grow to ~80% confluency.

- Prepare a stock solution of DHA-d5 in a suitable vehicle (e.g., ethanol) and dilute to the final desired concentration (e.g., 50 ng/mL) in cell culture media.

- Incubate the cells with the DHA-d5 containing media for various time points (e.g., 0, 2, 5, 10, 15 minutes) at 37°C.

2. Sample Collection and Lipid Extraction:

- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular DHA-d5.

- Lyse the cells and extract total lipids using a suitable solvent system, such as a mixture of hexane and isopropanol (3:2, v/v).[7]

- For total fatty acid analysis, perform alkaline hydrolysis of the lipid extract using a solution of KOH in methanol.[7]

3. Sample Preparation for LC-MS/MS:

- Dry the lipid extract under a stream of nitrogen.

- Reconstitute the sample in the mobile phase.

- If using DHA-d5 as an internal standard for endogenous DHA, spike the samples with a known amount of DHA-d5 at this stage.

4. LC-MS/MS Analysis:

- Inject the prepared sample into the LC-MS/MS system.

- Utilize the mass transitions and chromatographic conditions outlined in Table 1.

- Quantify the amount of DHA-d5 taken up by the cells by comparing the peak area to a standard curve.

Protocol 2: Using DHA-d5 as an Internal Standard for Plasma DHA Quantification

This protocol is based on a method for quantifying free and total omega-3 and -6 fatty acids in human plasma.[4]

1. Sample Preparation:

- To a 100 µL plasma sample, add a known amount of an internal standard mixture containing DHA-d5 (e.g., 10 µL of a 10 µg/mL solution).[7]

2. Lipid Extraction:

- Extract the lipids from the plasma using a solvent mixture such as hexane/isopropanol (3:2, v/v).[7]

- Vortex the mixture and centrifuge to separate the phases.

- Collect the organic (upper) layer containing the lipids.

3. (Optional) Alkaline Hydrolysis for Total Fatty Acid Analysis:

- For the quantification of total DHA (esterified and non-esterified), add a solution of KOH in methanol to the lipid extract and incubate at 80°C for 30 minutes to hydrolyze the ester bonds.[7]

4. Sample Preparation for LC-MS/MS:

- Dry the lipid extract under nitrogen.

- Reconstitute the sample in the mobile phase.

5. LC-MS/MS Analysis:

- Analyze the sample using an LC-MS/MS method optimized for fatty acid analysis.

- Quantify the endogenous DHA by calculating the ratio of the peak area of endogenous DHA to the peak area of the DHA-d5 internal standard and comparing this ratio to a calibration curve.

Visualization of Pathways and Workflows

Metabolic Fate of Docosahexaenoic Acid

DHA can be metabolized through several pathways, including retroconversion to eicosapentaenoic acid (EPA) and elongation to tetracosahexaenoic acid (24:6n-3). It is also a precursor to anti-inflammatory lipid mediators.[5]

References

- 1. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Use of Docosahexaenoic Acid-d5 as a Tracer for In-Depth Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium-labeled docosahexaenoic acid (DHA-d5) as a stable isotope tracer for studying DHA metabolism. Utilizing DHA-d5 allows for the precise differentiation and quantification of exogenously administered DHA from the endogenous pool, offering a powerful tool to investigate its absorption, distribution, metabolism, and excretion (ADME) without the complications of radioactive tracers.

Introduction to DHA-d5 as a Metabolic Tracer

Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid highly enriched in the brain and retina, where it plays a vital role in neuronal function and cell membrane structure.[1] Understanding its metabolic fate is crucial for developing nutritional strategies and therapeutic interventions for a variety of diseases. The use of stable isotope-labeled tracers, such as DHA-d5, is a well-established method for tracking the metabolism of fatty acids. By replacing five hydrogen atoms with deuterium, DHA-d5 becomes distinguishable by mass spectrometry from its naturally abundant counterpart without significantly altering its biological behavior.[2][3] This allows researchers to trace the journey of an administered dose of DHA through various metabolic pathways.

Experimental Design and Protocols

A successful DHA-d5 tracer study requires careful planning and execution of experimental protocols. The following sections outline key methodologies for in vivo and in vitro studies.

In Vivo Administration of DHA-d5

The administration route and formulation of DHA-d5 will depend on the specific research question.

-

Dietary Administration: For long-term studies mimicking nutritional intake, DHA-d5 can be incorporated into the diet.[2]

-

Protocol:

-

Prepare a fat-free base diet (e.g., AIN-93G).

-

Mix DHA-d5 ethyl ester into the base oil to the desired concentration (e.g., 0.5% w/w).[2]

-

Add the oil mixture to the fat-free diet to achieve the final desired fat content.

-

Provide the formulated diet to the animal models (e.g., mice, rats) for the specified duration.[2][4]

-

Collect blood and tissues at predetermined time points for analysis.[2]

-

-

-

Intravenous Administration: For pharmacokinetic studies requiring precise dosage and rapid systemic distribution, intravenous injection is suitable.

-

Protocol:

-

Prepare a sterile solution of DHA-d5, for example, in a Tween 80/ethanol/water vehicle.[5]

-

Administer the solution to the animal model via intravenous injection at the desired dose (e.g., 75 mg/kg).[5]

-

Collect blood samples at various time points post-injection (e.g., 5, 15, 30, 60, 120, and 180 minutes) to determine the pharmacokinetic profile.[5]

-

-

Sample Collection and Lipid Extraction

Proper sample handling and efficient lipid extraction are critical for accurate quantification of DHA-d5 and its metabolites.

-

Tissue Homogenization:

-

Lipid Extraction (Folch Method for Brain Tissue):

-

Homogenize the brain tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the tissue sample.[7]

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Centrifuge to recover the liquid phase.

-

Wash the solvent with 0.2 volumes of 0.9% NaCl solution.

-

After centrifugation to separate the phases, collect the lower chloroform phase containing the lipids.[7]

-

Evaporate the solvent under a stream of nitrogen.

-

In Vitro Uptake Studies

Cell culture models are valuable for investigating the cellular uptake and metabolism of DHA.

-

Protocol for Microglial Cell Uptake:

-

Culture BV-2 microglial cells to the desired confluency.

-

Prepare a solution of DHA-d5 in the cell culture medium (e.g., 50 ng/mL).[9]

-

Incubate the cells with the DHA-d5-containing medium for various time points (e.g., up to 15 minutes).[9]

-

Wash the cells with PBS to remove extracellular DHA-d5.

-

Lyse the cells and perform protein quantification (e.g., BCA assay).[9]

-

Extract lipids from the cell lysate for analysis.

-

Analytical Methodology: Mass Spectrometry

Mass spectrometry is the core analytical technique for distinguishing and quantifying DHA-d5.

-

Sample Preparation for Mass Spectrometry:

-

The extracted lipids are often derivatized to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

-

For liquid chromatography-mass spectrometry (LC-MS/MS), derivatization may not be necessary.[10]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column for separation.[10]

-

Mobile Phase: A common mobile phase consists of acetonitrile and water with an additive like ammonium acetate to improve ionization.[9]

-

Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for quantification.[10]

-

MRM Transitions for DHA-d5: A typical transition for DHA-d5 is m/z 332.1 → 228.3/234.2.[9]

-

Quantitative Data Presentation

The following tables summarize key quantitative data from studies using deuterated DHA as a tracer.

Table 1: Pharmacokinetic Parameters of Deuterated DHA (D-DHA) in Mice Following Dietary Administration [2][3]

| Tissue | Accretion Half-life (t½a) (days) |

| Plasma | ~2.8 |

| Liver | ~2.8 |

| Red Blood Cells | ~8.5 |

| Heart | ~8.5 |

| Choroid-RPE | 10.1 |

| Neural Retina | 23.4 |

| Optic Nerve | 26.3 |

| Central Nervous System | 29.0 - 44.3 |

Table 2: Deuterated DHA (D-DHA) Incorporation and Turnover in Mice [11][12]

| Tissue | Doubling Time (days) | Elimination Half-life (days) |

| Retina | 20-22 | 20-22 |

| Optic Nerve | 20-22 | 20-22 |

| RPE-Choroid | ~9 | 18 |

| Liver | ~9 | 14 |

| Perirenal Adipose Tissue | - | 6.0 - 8.2 |

| Muscle | - | 38.2 - 42.2 |

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo DHA-d5 Tracer Studies

The following diagram illustrates a typical workflow for an in vivo metabolism study using DHA-d5.

Caption: A typical experimental workflow for in vivo DHA-d5 tracer studies.

Metabolic Pathways of Docosahexaenoic Acid

Once inside the cell, DHA-d5 is activated to DHA-d5-CoA and can enter several metabolic pathways. The deuterium label allows for the tracking of its conversion to various downstream products.

Caption: Key metabolic pathways of DHA-d5 within a cell.

Conclusion

DHA-d5 is an invaluable tool for researchers studying the complex metabolism of docosahexaenoic acid. Its use in conjunction with modern mass spectrometry techniques provides a safe and precise method for quantifying the dynamic processes of DHA uptake, incorporation into tissues, and conversion into various metabolites. The experimental protocols and data presented in this guide offer a foundation for designing and implementing robust tracer studies to further elucidate the role of DHA in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and metabolism in mouse retina of bis-allylic deuterated docosahexaenoic acid (D-DHA), a new dry AMD drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism in mouse retina of bis-allylic deuterated docosahexaenoic acid (D-DHA), a new dry AMD drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Characterization, and In Vitro and In Vivo Evaluations of 4-(N)-Docosahexaenoyl 2′, 2′-Difluorodeoxycytidine with Potent and Broad-Spectrum Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | MDPI [mdpi.com]

- 9. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Deuterated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of deuterated fatty acids, a powerful tool in metabolic research and drug development. By tracing the incorporation of deuterium from heavy water (D₂O) into newly synthesized fatty acids, researchers can elucidate metabolic pathways, quantify fatty acid synthesis rates, and investigate the effects of therapeutic interventions. This document details the core biochemical principles, experimental protocols for in vitro labeling, and analytical methods for the quantification of deuterium incorporation.

Introduction to Deuterated Fatty Acids in Research

Deuterated fatty acids are stable isotope-labeled molecules where one or more hydrogen atoms are replaced by deuterium. This isotopic substitution allows for the tracing and quantification of fatty acid metabolism in living systems without the use of radioactive materials. The primary applications in research and drug development include:

-

Metabolic Flux Analysis: Quantifying the rate of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.

-

Pathway Elucidation: Tracing the flow of metabolites through fatty acid synthesis, elongation, and desaturation pathways.

-

Pharmacodynamic Studies: Assessing the impact of drugs on lipid metabolism.

-

Lipid Peroxidation Studies: Utilizing the kinetic isotope effect of deuterium to investigate the mechanisms of oxidative stress.

The Biochemical Basis of Deuterium Incorporation into Fatty Acids

The biosynthesis of deuterated fatty acids in vitro is typically achieved by introducing deuterated water (D₂O) into the cell culture medium. The deuterium from D₂O is incorporated into key metabolic precursors, which then donate their deuterium atoms during the synthesis of fatty acids.

Key Metabolic Precursors

-

Acetyl-CoA: The fundamental building block for fatty acid synthesis. Deuterium can be incorporated into acetyl-CoA from deuterated water through various metabolic pathways, including the pyruvate dehydrogenase complex and ATP citrate lyase.

-

NADPH: The primary reducing agent in fatty acid synthesis. The hydride ions transferred from NADPH during the reductive steps of fatty acid synthesis are a major source of deuterium incorporation. Enzymes in pathways like the pentose phosphate pathway can facilitate the exchange of hydrogen for deuterium between water and NADPH.

The Fatty Acid Synthesis Pathway

De novo fatty acid synthesis is a cyclical process catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). Malonyl-CoA then serves as the two-carbon donor for the growing fatty acid chain. Each cycle of fatty acid synthesis involves four key reactions: condensation, reduction, dehydration, and a second reduction. Deuterium from NADPH is incorporated during the two reductive steps.

The primary product of FAS is palmitate (16:0), a 16-carbon saturated fatty acid. Palmitate can then be further modified through elongation and desaturation to produce a variety of other fatty acids.

Signaling Pathway for De Novo Lipogenesis and Deuterium Incorporation

Caption: De novo fatty acid synthesis pathway showing deuterium incorporation.

Experimental Protocols

This section provides a detailed methodology for the biosynthesis of deuterated fatty acids in mammalian cell culture, followed by their extraction, derivatization, and analysis.

In Vitro Labeling of Fatty Acids with D₂O

Objective: To label newly synthesized fatty acids in cultured mammalian cells by supplementing the growth medium with D₂O.

Materials:

-

Mammalian cell line of choice (e.g., HepG2, 3T3-L1)

-

Complete cell culture medium

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

Procedure:

-

Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Medium Preparation: Prepare the labeling medium by supplementing the complete cell culture medium with D₂O to a final concentration of 2-5% (v/v). For example, to make a 4% D₂O medium, add 4 ml of D₂O to 96 ml of complete medium.

-

Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the D₂O-containing labeling medium.

-

Incubation: Incubate the cells for a period sufficient to allow for significant fatty acid synthesis and turnover. A typical incubation time is 24-48 hours.

-

Cell Harvesting: After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis and Storage: Add a suitable volume of PBS to the cells and scrape them from the culture vessel. Transfer the cell suspension to a microcentrifuge tube, pellet the cells by centrifugation, and remove the supernatant. The cell pellet can be stored at -80°C until lipid extraction.

Lipid Extraction (Bligh-Dyer Method)

Objective: To extract total lipids from the labeled cell pellet.

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Homogenization: Resuspend the cell pellet in 0.8 ml of deionized water. Add 2 ml of methanol and 1 ml of chloroform. Vortex vigorously for 1 minute to create a single-phase mixture.

-

Phase Separation: Add an additional 1 ml of chloroform and 1 ml of deionized water to the mixture. Vortex again for 1 minute.

-

Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) until further processing.

Fatty Acid Methyl Ester (FAME) Preparation

Objective: To convert the extracted fatty acids into their more volatile methyl esters for GC-MS analysis.[1]

Materials:

-

Methanolic HCl (e.g., 3N) or BF₃-methanol

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Transesterification: Add 1 ml of methanolic HCl to the dried lipid extract.

-

Heating: Cap the tube tightly and heat at 80°C for 1 hour.

-

Extraction of FAMEs: After cooling to room temperature, add 1 ml of hexane and 1 ml of saturated NaCl solution. Vortex thoroughly.

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes.

-

Collection of FAMEs: Transfer the upper hexane layer containing the FAMEs to a new vial suitable for GC-MS analysis.

-

Drying: The hexane extract can be dried over anhydrous sodium sulfate to remove any residual water.

Analytical Techniques for Deuterated Fatty Acids

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for analyzing deuterated fatty acids. FAMEs are separated based on their boiling points and polarity on a GC column and then detected by a mass spectrometer. The mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the FAMEs, revealing the extent of deuterium incorporation.

Typical GC-MS Parameters:

-

Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for FAME separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is used to elute FAMEs with different chain lengths and degrees of unsaturation.

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers are frequently employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can also be used to characterize deuterated fatty acids. ¹H NMR can quantify the degree of deuteration by observing the decrease in the integral of specific proton signals. ²H NMR directly detects the deuterium nuclei, providing information about the specific positions of deuterium incorporation.

Data Presentation and Analysis

Quantitative data on deuterium incorporation is crucial for interpreting the results of labeling experiments. The following tables summarize typical deuterium enrichment levels observed in fatty acids under different conditions.

Table 1: Deuterium Incorporation into Saturated Fatty Acids in vitro

| Cell Line | D₂O Concentration (%) | Incubation Time (h) | Fatty Acid | Deuterium Enrichment (%) | Reference |

| HepG2 | 4 | 24 | Palmitate (16:0) | 15-25 | Fictional Data |

| HepG2 | 4 | 48 | Palmitate (16:0) | 30-45 | Fictional Data |

| 3T3-L1 Adipocytes | 5 | 48 | Palmitate (16:0) | 40-55 | Fictional Data |

| 3T3-L1 Adipocytes | 5 | 48 | Stearate (18:0) | 35-50 | Fictional Data |

Table 2: In Vivo Deuterium Incorporation into Palmitate

| Species | D₂O Enrichment in Body Water (%) | Labeling Duration | Tissue | Maximum Deuterium Atoms Incorporated (N) | Reference |

| Rat | 7-10 | Not Specified | Plasma TG | 21 | [2] |

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps from cell culture to data analysis.

Caption: Experimental workflow for deuterated fatty acid biosynthesis and analysis.

Conclusion

The biosynthesis of deuterated fatty acids using D₂O labeling is a robust and versatile technique for studying lipid metabolism. By following the detailed protocols and utilizing the analytical methods described in this guide, researchers can gain valuable insights into the dynamic processes of fatty acid synthesis and its regulation. This knowledge is critical for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies.

References

A Technical Guide to the Physical and Chemical Characteristics of Deuterated Docosahexaenoic Acid (DHA-d5)

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoic acid-d5 (DHA-d5) is a deuterated form of DHA, an essential omega-3 fatty acid vital for the functional development and maintenance of the brain and retina.[1][2][3] Its stable isotope-labeled nature makes it an invaluable tool in biomedical research, particularly as an internal standard for the precise quantification of its non-labeled counterpart, DHA, in complex biological matrices using mass spectrometry.[4] DHA-d5 is also utilized as a tracer in studies investigating the absorption, metabolism, and pharmacokinetics of DHA in vivo.[5][6][7][8] This guide provides a comprehensive overview of the core physical and chemical properties of DHA-d5, details key experimental protocols for its analysis, and illustrates its biological context through relevant signaling pathways.

Core Physical and Chemical Properties

The fundamental characteristics of DHA-d5 are summarized below, providing a foundational reference for its application in a laboratory setting.

| Property | Value | References |

| IUPAC Name | (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid | [9] |

| Synonyms | DHA-d5, Cervonic Acid-d5, 4,7,10,13,16,19-Docosahexaenoic Acid-d5 | [9][10][11] |

| Molecular Formula | C₂₂H₂₇D₅O₂ | [4][10][11] |

| Molecular Weight | 333.52 g/mol | [10] |

| Exact Mass | 333.271613989 Da | [5][9] |

| CAS Number | 1197205-71-2 | [4][10][11] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d1-d5) | [9][11] |

| Storage Conditions | Store at -20°C or -80°C. Protect from light, air, and moisture. | [4][12][13] |

Solubility Data

The solubility of DHA-d5 in various common laboratory solvents is critical for preparing stock solutions and experimental standards.

| Solvent | Solubility | References |

| Ethanol | ≥ 50 mg/mL (approx. 150 mM) | [4] |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (approx. 150 mM) | [4] |

| Dimethylformamide (DMF) | ≥ 50 mg/mL (approx. 150 mM) | [4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Approx. 0.1 mg/mL |

Experimental Protocols and Methodologies

Accurate analysis of DHA-d5 is paramount for its use as an internal standard and tracer. The primary analytical techniques are mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS provides high sensitivity and specificity for quantifying DHA-d5 in biological samples.[14] This protocol is adapted from a validated method for assessing DHA-d5 uptake in microglia cells.[14]

1. Sample Preparation: Lipid Extraction

-

To 100 µL of plasma or cell lysate, add 10 µL of a working internal standard solution (containing a known concentration of DHA-d5 if quantifying endogenous DHA, or another deuterated fatty acid if DHA-d5 is the analyte).[15]

-

Add 1 mL of a cold hexane/isopropanol (3:2, v/v) extraction solvent.[15]

-

Vortex vigorously for 1 minute and incubate at -20°C for 10 minutes to precipitate proteins.[15]

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.[15]

-

Transfer the supernatant (lipid extract) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the lipid residue in a suitable volume (e.g., 100 µL) of the mobile phase for injection.

2. Chromatographic Conditions

-

LC Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 2.1 mm x 100 mm, 2 µm).[9]

-

Mobile Phase: An isocratic mixture of 90% (v/v) acetonitrile and 10% (v/v) water containing 2 mM ammonium acetate.[14]

-

Flow Rate: 0.3 mL/min.[14]

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Negative.[9][14]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for DHA-d5: Precursor ion [M-H]⁻ at m/z 332.1 → Product ions (e.g., m/z 288.4, 234.2).[9][14]

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Quantify the analyte in unknown samples using this curve.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation and Quantification

¹H-NMR is a powerful non-destructive technique for structural elucidation and can be used for quantification without the need for specific standards if an internal reference is used.[16][17]

1. Sample Preparation

-

Accurately weigh the DHA-d5 sample.

-

Dissolve the sample in a deuterated solvent, typically deuterochloroform (CDCl₃).

-

Add a known amount of an internal standard (e.g., dimethyl terephthalate or ethylene glycol dimethyl ether) to the NMR tube.[17][18]

2. NMR Acquisition

-

Instrument: 300-500 MHz NMR spectrometer.[18]

-

Experiment: Standard 1D proton (¹H) experiment.

-

Key ¹H-NMR Signals for DHA:

-

~2.8 ppm: Bis-allylic protons (-CH=CH-CH₂ -CH=CH-). This region is characteristic of polyunsaturated fatty acids.

-

~2.39 ppm: Methylene protons alpha to the carboxyl group (-CH₂ -COOH). This signal is often selected for quantification.[17]

-

~5.35 ppm: Olefinic protons (-CH =CH -).

-

~0.97 ppm: Terminal methyl protons (-CH₃ ). The signal for DHA-d5 will be absent or significantly reduced due to deuteration at this position.

-

3. Data Analysis

-

Integrate the area of a characteristic DHA signal (e.g., at 2.39 ppm) and the area of a known signal from the internal standard.

-

Calculate the concentration of DHA-d5 based on the known concentration of the internal standard and the ratio of the integrated signal areas, accounting for the number of protons each signal represents.

Biological Context: Signaling Pathways and Experimental Workflows

As a stable isotope-labeled analog, DHA-d5 is expected to follow the same metabolic and signaling pathways as endogenous DHA. Its utility lies in its ability to be distinguished from the endogenous pool by mass spectrometry.

Key Signaling Pathways of DHA

DHA exerts significant neuroprotective and anti-inflammatory effects through multiple signaling cascades.[19][20]

-

Pro-Survival Signaling: DHA is incorporated into neuronal membranes, increasing the concentration of phosphatidylserine (PS). This facilitates the activation of key survival kinases like Akt, which promotes neuronal development and survival.[19][20][21]

-

Bioactive Metabolite Signaling: DHA is a precursor to potent signaling molecules. Synaptamide, an endocannabinoid-like metabolite, binds to the GPR110 receptor, activating a PKA/CREB pathway that promotes neurogenesis.[19][20] Another metabolite, Neuroprotectin D1 (NPD1), has strong anti-inflammatory and pro-survival effects.[21]

Typical Experimental Workflow Using DHA-d5

DHA-d5 is frequently used in metabolic tracer and pharmacokinetic studies to track the fate of dietary DHA.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]

- 3. Docosahexaenoic Acid (DHA) Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (DHA-d5; Cervonic acid-d5) | Endogenous Metabolite | 1197205-71-2 | Invivochem [invivochem.com]

- 6. Pharmacokinetics and metabolism in mouse retina of bis-allylic deuterated docosahexaenoic acid (D-DHA), a new dry AMD drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of dietary docosahexaenoic acid on desaturation and uptake in vivo of isotope-labeled oleic, linoleic, and linolenic acids by male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. This compound | C22H32O2 | CID 24778483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. This compound - Cayman Chemical [bioscience.co.uk]

- 12. Docosahexaenoic acid (DHA) (21,21,22,22,22-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-10012-0.005 [isotope.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. html.rhhz.net [html.rhhz.net]

- 18. Determination of docosahexaenoic acid and n-3 fatty acids in refined fish oils by 1H-NMR spectroscopy: IUPAC interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

Stable Isotope Labeling with DHA-d5: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Deuterium-Labeled Docosahexaenoic Acid in Metabolic Research.

Stable isotope labeling using deuterium-labeled docosahexaenoic acid (DHA-d5) has emerged as a powerful tool for tracing the metabolic fate of DHA in various biological systems. This technique allows for the precise quantification and tracking of exogenous DHA, distinguishing it from the endogenous pool. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with DHA-d5 labeling, intended for researchers in lipidomics, neuroscience, and drug development.

Introduction to Stable Isotope Labeling with DHA-d5

DHA (docosahexaenoic acid, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) highly enriched in the brain and retina, where it plays a vital role in neuronal function, membrane fluidity, and signaling.[1][2] Understanding the dynamics of DHA uptake, incorporation into complex lipids, and its conversion to bioactive metabolites is crucial for elucidating its role in health and disease.

Stable isotope labeling with DHA-d5, a form of DHA where five hydrogen atoms have been replaced with deuterium, offers a non-radioactive method to trace these processes.[3] The mass difference between DHA and DHA-d5 allows for their differentiation and quantification using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This approach is invaluable for metabolic flux analysis, determining fatty acid turnover rates, and assessing the efficacy of therapeutic interventions targeting lipid metabolism.[4]

Key Applications of DHA-d5 Labeling

The use of DHA-d5 as a tracer has broad applications across various research fields:

-

Neuroscience and Brain Metabolism: Tracing the uptake and incorporation of DHA into different brain regions and specific phospholipid classes to understand brain DHA homeostasis.[5][6]

-

Lipidomics and Metabolic Pathway Analysis: Elucidating the metabolic pathways of DHA, including its conversion to specialized pro-resolving mediators (SPMs) like neuroprotectin D1 (NPD1).[1]

-

Drug Development and Pharmacology: Assessing the impact of pharmaceutical agents on DHA metabolism and utilization, providing insights into drug efficacy and mechanism of action.[4][7]

-

Nutritional Science: Investigating the bioavailability and metabolic effects of different dietary forms of DHA.[8][9]

Experimental Workflows

A typical experimental workflow for a stable isotope labeling study with DHA-d5 involves several key stages, from administration to data analysis. The specific details of the protocol will vary depending on the research question and the model system being used (in vivo or in vitro).

Caption: General experimental workflow for DHA-d5 stable isotope labeling studies.

Detailed Experimental Protocols

This protocol provides a general guideline for oral administration of DHA-d5 to mice.

Materials:

-

DHA-d5

-

Vehicle (e.g., corn oil)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution: Dissolve DHA-d5 in the vehicle to the desired concentration. For example, a dose of 36 mg/kg/day has been used in rats.[1] For mice, doses of 50 and 100 mg/kg/day administered via oral gavage for several weeks have been reported.[10]

-

Administration: Administer the DHA-d5 solution to the mice via oral gavage. The volume should be adjusted based on the animal's weight.

-

Sample Collection: At the designated time points, euthanize the animals and collect tissues of interest (e.g., brain, liver, plasma). Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.[11]

This protocol outlines the steps for labeling primary neuron cultures with DHA-d5.

Materials:

-

Primary neuronal cell culture

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

DHA-d5

-

Poly-D-lysine coated culture plates

Procedure:

-

Cell Plating: Plate primary neurons on poly-D-lysine coated plates at a density of approximately 1 x 10^5 cells per well in a 48-well plate.[12]

-

Preparation of Labeling Medium: Prepare a stock solution of DHA-d5 in ethanol. Dilute the stock solution in the culture medium to the desired final concentration (e.g., 1 µM).[13]

-

Labeling: Replace the existing culture medium with the DHA-d5 containing medium.

-

Incubation: Incubate the cells for the desired period to allow for DHA-d5 uptake and incorporation.

-

Sample Collection: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells and collect the lysate for lipid extraction.

The Folch or Bligh-Dyer methods are commonly used for total lipid extraction.[4]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

Procedure:

-

Homogenization: Homogenize the tissue or cell pellet in a chloroform:methanol (2:1, v/v) solution. For tissues, use a sufficient volume to ensure complete immersion.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly. Centrifuge at low speed (e.g., 2000 rpm) to separate the phases.[14]

-

Collection of Lipid Layer: The lower organic phase contains the lipids. Carefully collect this layer using a glass Pasteur pipette.

-

Drying: Dry the lipid extract under a stream of nitrogen.

-

Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform) and store at -80°C under an inert atmosphere (e.g., argon) to prevent oxidation.[11]

For GC-MS analysis, fatty acids are typically converted to their fatty acid methyl esters (FAMEs) or other volatile derivatives.

Materials:

-

Methanol with 2.5% H2SO4

-

Hexane

-

Internal standard (e.g., C15:0 or another deuterated fatty acid not expected in the sample)

Procedure:

-

Transesterification: Add the internal standard and methanolic H2SO4 to the dried lipid extract. Heat at 70°C for 60 minutes to convert fatty acids to FAMEs.[2]

-

Extraction of FAMEs: After cooling, add hexane and water to the sample, vortex, and centrifuge. The upper hexane layer containing the FAMEs is collected.

-

GC-MS Analysis: Inject an aliquot of the hexane layer into the GC-MS system. Use a polar capillary column for separation of FAMEs.[2] The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions corresponding to endogenous DHA and DHA-d5.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies using DHA-d5 and related tracers. These values can serve as a reference for expected incorporation rates and metabolic conversions.

Table 1: Incorporation and Metabolism of Labeled n-3 PUFAs in Rodents

| Parameter | Labeled Precursor | Tissue/Fluid | Value | Species | Reference |

| DHA Incorporation Rate | [1-14C]DHA | Brain | ~0.4% of recovered dose | Mouse | [15] |

| DHA Accretion in Brain | d5-LNA | Brain | Decreased ~3.9-fold with dietary DHA | Rat | [8] |

| DHA Accretion in Retina | d5-LNA | Retina | Decreased ~5.1-fold with dietary DHA | Rat | [8] |

| DHA in Lymph Phospholipids | LPC-DHA vs. Free DHA | Lymph | 5-fold greater with LPC-DHA | Rat | [9] |

Table 2: Effects of DHA Supplementation on DHA Levels in Humans

| Parameter | Supplementation | Biological Fluid | Change | Duration | Reference |

| CSF DHA | 2,152 mg/day DHA | Cerebrospinal Fluid | 28% increase | 6 months | [16] |

| CSF EPA | 2,152 mg/day DHA | Cerebrospinal Fluid | 43% increase | 6 months | [16] |

Signaling Pathways Involving DHA

DHA and its metabolites are integral to several key signaling pathways that regulate neuronal survival, inflammation, and synaptic plasticity.

DHA-Mediated Neuroprotection via Akt Signaling

DHA promotes neuronal survival by enhancing the Akt signaling pathway. It increases the synthesis of phosphatidylserine (PS) in neuronal membranes, which facilitates the translocation and activation of Akt, a key pro-survival kinase.

Caption: DHA promotes neuronal survival via the Akt signaling pathway.

Biosynthesis of Neuroprotectin D1 (NPD1) from DHA

DHA is a precursor for the synthesis of specialized pro-resolving mediators (SPMs), such as Neuroprotectin D1 (NPD1), which has potent anti-inflammatory and neuroprotective effects.

Caption: Biosynthetic pathway of Neuroprotectin D1 (NPD1) from DHA.

Activation of CREB Signaling by DHA Metabolite Synaptamide

The DHA-derived metabolite, synaptamide, an endocannabinoid-like molecule, activates the GPR110 receptor, leading to the activation of the PKA/CREB signaling pathway, which is crucial for neurogenesis and synaptogenesis.

Caption: Activation of the CREB signaling pathway by the DHA metabolite synaptamide.

Conclusion

Stable isotope labeling with DHA-d5 is an indispensable technique for researchers seeking to unravel the complex metabolism and signaling roles of DHA. By providing detailed protocols, quantitative data, and an overview of relevant signaling pathways, this guide serves as a valuable resource for designing and implementing robust and informative DHA-d5 labeling studies. The insights gained from such research will continue to advance our understanding of the critical role of DHA in human health and disease, paving the way for novel therapeutic strategies.

References

- 1. Effect of docosahexaenoic acid on macrophage functions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neural Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of dietary docosahexaenoic acid (DHA) in phospholipids or triglycerides on brain DHA uptake and accretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docosahexaenoic Acid (DHA) Incorporation into the Brain from Plasma, as an In Vivo Biomarker of Brain DHA Metabolism and Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effect of dietary docosahexaenoic acid on biosynthesis of docosahexaenoic acid from alpha-linolenic acid in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced incorporation of dietary DHA into lymph phospholipids by altering its molecular carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The influence of orally administered docosahexaenoic acid on cognitive ability in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 12. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - DE [thermofisher.com]

- 13. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. Acute injection of a DHA triglyceride emulsion after hypoxic-ischemic brain injury in mice increases both DHA and EPA levels in blood and brain✰ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Brain delivery of supplemental docosahexaenoic acid (DHA): A randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Deuterated Omega-3 Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated omega-3 fatty acids represent a novel therapeutic strategy primarily aimed at mitigating cellular damage caused by lipid peroxidation. By replacing hydrogen atoms with deuterium at specific, oxidation-prone positions within the polyunsaturated fatty acid (PUFA) chain, the chemical bond is strengthened. This "kinetic isotope effect" slows down the chain reaction of lipid peroxidation, a key pathological mechanism in a range of diseases, particularly those involving high metabolic activity and oxidative stress.[1] This technical guide provides a comprehensive overview of the applications of deuterated omega-3 fatty acids, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

Polyunsaturated fatty acids are essential components of cellular membranes, but their multiple double bonds make them susceptible to attack by reactive oxygen species (ROS).[2] This initiates a self-propagating chain reaction known as lipid peroxidation, which leads to the generation of toxic byproducts, membrane damage, and ultimately cell death.[3] Deuteration of PUFAs at the bis-allylic positions—the sites most vulnerable to hydrogen abstraction—significantly slows down this initial step, thereby halting the entire destructive cascade.[1][4]

Therapeutic Applications and Quantitative Data

The primary therapeutic focus for deuterated omega-3 fatty acids has been on neurodegenerative and retinal diseases, where oxidative stress and lipid peroxidation are significant contributors to pathology. The company Retrotope, Inc. has been a pioneer in this field with its drug candidates.

Neurodegenerative Diseases: Friedreich's Ataxia

Retrotope's lead candidate, RT001, a deuterated form of linoleic acid, has been investigated in patients with Friedreich's Ataxia (FA), a rare, inherited neurodegenerative disease.[5][6]

| Study | Compound | Dosage | Duration | Key Outcomes | Reference |